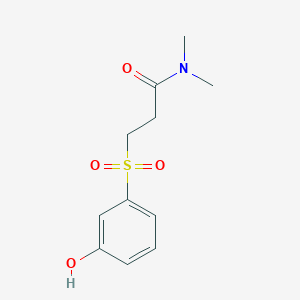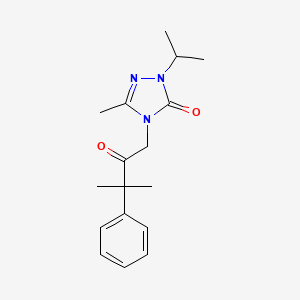![molecular formula C11H18N6O B6968368 5-[(3,5-diethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B6968368.png)
5-[(3,5-diethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,5-diethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine is a synthetic organic compound that features a triazole ring and an oxadiazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-diethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of amidoximes with carboxylic acids or their derivatives.
Coupling of the Rings: The final step involves the coupling of the triazole and oxadiazole rings. This can be achieved through a nucleophilic substitution reaction where the triazole derivative reacts with a suitable oxadiazole precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and oxadiazole rings.
Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and material science.
Biology
Biologically, the compound is explored for its antimicrobial and antifungal properties. The presence of the triazole and oxadiazole rings is known to enhance biological activity against various pathogens.
Medicine
In medicine, the compound is investigated for its potential as an anticancer agent. The heterocyclic rings can interact with biological targets such as enzymes and receptors, leading to therapeutic effects.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings that require stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-[(3,5-diethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole and oxadiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
1,2,4-Oxadiazole Derivatives: Compounds such as oxadiazole-based herbicides and pharmaceuticals.
Uniqueness
What sets 5-[(3,5-diethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine apart is its unique combination of the triazole and oxadiazole rings, which can confer a broader range of biological activities and chemical reactivity compared to compounds with only one of these rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
5-[(3,5-diethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O/c1-5-8-12-9(6-2)17(14-8)7-10-13-11(15-18-10)16(3)4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSDBHMPWXAMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=N1)CC)CC2=NC(=NO2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6968286.png)
![5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B6968294.png)
![tert-butyl N-[3-[[1-[1-(hydroxymethyl)cyclobutyl]-2-methylpropyl]amino]-3-oxopropyl]carbamate](/img/structure/B6968302.png)
![4,4-difluoro-N-[5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylpiperidine-1-carboxamide](/img/structure/B6968307.png)
![4-Methoxy-2-[1-[(2-methylpyridin-3-yl)methylamino]ethyl]phenol](/img/structure/B6968308.png)
![2-(4-Fluorophenyl)-2-[4-[(2-methyltriazol-4-yl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6968309.png)
![1-Benzyl-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-3-ol](/img/structure/B6968310.png)
![3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B6968311.png)

![2,2-dimethyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazol-4-yl]propanamide](/img/structure/B6968339.png)
![N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6968342.png)
![3-Methyl-5-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B6968348.png)
![5-Benzyl-3-[(2-methylpyridin-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B6968361.png)
